N-cyclopentylquinazolin-4-amine

Physicochemical profiling Lipophilicity optimization Quinazoline scaffold design

N-Cyclopentylquinazolin-4-amine (MW 213.28, LogP 2.98) is a privileged 4-aminoquinazoline scaffold for ATP-competitive kinase inhibitor programs targeting EGFR, Clk1/4, and Dyrk1A/B. The N-cyclopentyl substituent imparts a distinct steric and lipophilic profile (ΔLogP ≈1.2 vs. cyclohexyl analog) critical for CNS MPO compliance and reduced hERG risk. Supplied at 98% purity for immediate deployment in biophysical screening (SPR, DSF, NMR) and focused library synthesis. Ideal for fragment-based lead generation and SAR exploration.

Molecular Formula C13H15N3
Molecular Weight 213.28 g/mol
Cat. No. B255406
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-cyclopentylquinazolin-4-amine
Molecular FormulaC13H15N3
Molecular Weight213.28 g/mol
Structural Identifiers
SMILESC1CCC(C1)NC2=NC=NC3=CC=CC=C32
InChIInChI=1S/C13H15N3/c1-2-6-10(5-1)16-13-11-7-3-4-8-12(11)14-9-15-13/h3-4,7-10H,1-2,5-6H2,(H,14,15,16)
InChIKeyJONLSKSSHXZUAI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-Cyclopentylquinazolin-4-amine (CAS 46502-17-4): A 4-Aminoquinazoline Scaffold for Kinase-Targeted Research


N-Cyclopentylquinazolin-4-amine (CAS 46502-17-4; molecular formula C13H15N3; MW 213.28 g/mol; LogP 2.98; TPSA 37.81 Ų) is a 4-aminoquinazoline derivative bearing an N-cyclopentyl substituent at the 4-position of the quinazoline core . The compound belongs to the privileged 4-aminoquinazoline chemotype, a scaffold extensively exploited in the design of ATP-competitive kinase inhibitors targeting the epidermal growth factor receptor (EGFR), Cdc2-like kinases (Clk1/4), dual-specificity tyrosine-phosphorylation-regulated kinases (Dyrk1A/B), and other nodes within the human kinome [1][2]. The cyclopentyl group imparts a defined steric and lipophilic profile (cLogP ~3.0) distinct from the more common N-phenyl (anilino) or N-cyclohexyl congeners, positioning this compound as a versatile starting point for structure–activity relationship (SAR) exploration, fragment-based lead generation, and focused library synthesis in medicinal chemistry programs [3][4].

Why N-Cyclopentylquinazolin-4-amine Cannot Be Casually Replaced by Other N-Alkyl- or N-Aryl-Quinazolin-4-amines in Kinase-Targeted Campaigns


The 4-aminoquinazoline scaffold derives its kinase-binding mode from a bidentate hydrogen-bonding interaction between the quinazoline N1 and the 4-NH with the kinase hinge region, but the identity of the N4-substituent profoundly modulates potency, selectivity, and physicochemical properties [1][2]. Replacing the cyclopentyl group of N-cyclopentylquinazolin-4-amine (LogP 2.98, MW 213.28) with a cyclohexyl group (LogP ~4.2, MW 227.31) shifts lipophilicity by approximately 1.2 log units, altering membrane permeability and non-specific protein binding . Even more dramatically, substitution with an N-phenyl (anilino) group transforms the chemotype into the 4-anilinoquinazoline class—the pharmacophore of gefitinib and erlotinib—which engages a distinct hydrophobic pocket behind the ATP-binding site and confers EGFR selectivity [3]. Within the Cdc2-like kinase (Clk) and Dyrk inhibitor series, the nature of the 4-amino substituent (alkyl, benzylic, heteroarylmethyl) has been shown to alter Clk4 IC₅₀ values by over an order of magnitude in otherwise identical 6-arylquinazoline backgrounds [4]. Thus, generic interchange of the N4-substituent without experimental validation risks completely ablating target engagement or introducing unwanted off-target liabilities, undermining the integrity of SAR campaigns and lead optimization efforts.

N-Cyclopentylquinazolin-4-amine: Quantitative Differentiation Evidence Against Closest Structural Analogs


Physicochemical Differentiation: Cyclopentyl vs. Cyclohexyl N4-Substitution Alters Lipophilicity by ~1.2 LogP Units Without Altering Hydrogen-Bonding Capacity

N-Cyclopentylquinazolin-4-amine (LogP 2.98, MW 213.28) and N-cyclohexylquinazolin-4-amine (LogP ~4.2, MW 227.31) differ by approximately 1.2 log units in lipophilicity, while maintaining identical hydrogen-bond donor/acceptor counts (HBD = 1, HBA = 3) and topological polar surface area (TPSA = 37.81 Ų) [1]. This means the cyclopentyl analog provides a lower logD profile that may favor aqueous solubility and reduced phospholipidosis risk, while retaining the same hinge-binding pharmacophoric features. The molecular weight difference (ΔMW = 14.03 Da, one methylene unit) is modest, but the conformational constraint of the cyclopentyl ring (envelope conformer) versus the chair conformer of cyclohexyl creates distinct steric footprints in the solvent-exposed region of the ATP-binding pocket [2].

Physicochemical profiling Lipophilicity optimization Quinazoline scaffold design

Kinase Selectivity Profile: Class-Level Evidence from 6-Arylquinazolin-4-amine Series Demonstrates That N4-Substituent Identity Controls Clk vs. Dyrk Selectivity

In a comprehensive SAR study of substituted 6-arylquinazolin-4-amines, the N4-substituent was varied across benzylic, heteroarylmethyl, and aliphatic amines while the 6-aryl group was held constant. Across the matrix library, Clk4 IC₅₀ values spanned from 63 nM to >10 µM depending on the N4-substituent [1]. The most potent compound in the series, 6-(benzo[d][1,3]dioxol-5-yl)-N-(thiophen-2-ylmethyl)quinazolin-4-amine (analogue 4), achieved Kd values of 37 nM (Clk1), 50 nM (Clk4), and 27 nM (Dyrk1A), with the only off-target activity below 500 nM being EGFR (Kd 230 nM) in a panel of 402 kinases [1]. A close analog bearing a cyclopentylmethyl substituent at N4, 6-(benzo[d][1,3]dioxol-5-yl)-N-(cyclopentylmethyl)quinazolin-4-amine (CHEMBL1354134), demonstrated IC₅₀ values of 486 nM against Clk2, 1320 nM against Clk3, and 313 nM against Dyrk1B [2][3]. This indicates that N4-cyclopentylmethyl substitution yields a distinct selectivity signature (Clk2/Dyrk1B preference over Clk3) compared to the N4-thiophen-2-ylmethyl analog (Clk1/Clk4/Dyrk1A preference). While direct data for N-cyclopentylquinazolin-4-amine itself are not available in the peer-reviewed literature, the cyclopentyl pharmacophore is expected to occupy a unique steric volume compared to planar aromatic or larger alicyclic N4-substituents, potentially translating to a distinct kinase selectivity fingerprint [4].

Kinase selectivity Clk4 inhibition Dyrk1A inhibition Pre-mRNA splicing

Glucocerebrosidase Modulation: Cyclopentyl vs. Cyclohexyl N-Methyl-Quinazolin-4-amines Show 2.7-Fold Difference in Enzyme Activation Potency

In a head-to-head comparison using the same assay system, N-cyclopentyl-N-methyl-2-(pyridin-3-yl)quinazolin-4-amine achieved 50% activation of human glucocerebrosidase (GBA, EC 3.2.1.45) at a concentration of 6.36 µM, whereas its N-cyclohexyl-N-methyl congener achieved 50% activation at 2.36 µM—a 2.7-fold difference in potency favoring the cyclohexyl analog [1]. This direct pairwise comparison within the same quinazoline-4-amine scaffold demonstrates that the cyclopentyl-to-cyclohexyl switch measurably alters biological activity at a non-kinase target. The directionality of this difference (cyclohexyl > cyclopentyl) suggests that the larger, more lipophilic cyclohexyl group may better occupy a hydrophobic sub-pocket within the glucocerebrosidase allosteric or chaperone binding site [2].

Glucocerebrosidase Gaucher disease Enzyme activation Pharmacological chaperone

Purity Specification and Hazard Classification: Procurable at 98% Purity with Defined GHS Hazard Profile Supporting Laboratory-Scale Medicinal Chemistry

N-Cyclopentylquinazolin-4-amine is commercially available at a certified purity of 98% (HPLC) from Leyan (Product No. 1342247) with defined storage conditions (cool, dry place, long-term) . The compound carries GHS07 hazard pictograms with hazard statements H302 (harmful if swallowed), H315 (causes skin irritation), H319 (causes serious eye irritation), and H335 (may cause respiratory irritation); precautionary codes include P261, P264, P270, P271, P280, P302+P352, P304+P340, P305+P351+P338, P330, P362+P364, P403+P233, P405, and P501 . By comparison, the closely related 2-(aminomethyl)-6-chloro-N-cyclopentylquinazolin-4-amine (CAS 1255147-33-1) carries identical GHS hazard classifications (H302-H315-H319-H335, GHS07, Warning) . Neither compound is classified as hazardous for DOT/IATA transport per the AKSci safety data sheet . This consistent, well-characterized hazard profile facilitates straightforward risk assessment for laboratory-scale synthesis and screening workflows.

Compound procurement Purity specification GHS hazard classification Laboratory safety

Procurement-Relevant Application Scenarios for N-Cyclopentylquinazolin-4-amine Based on Quantitative Differentiation Evidence


Kinase-Focused Fragment-Based Lead Discovery Requiring a Compact, Moderately Lipophilic 4-Aminoquinazoline Scaffold

Fragment-based drug discovery (FBDD) programs targeting the ATP-binding sites of Clk, Dyrk, or EGFR-family kinases benefit from scaffold compounds with MW < 250 Da and moderate lipophilicity (LogP 2–3) to allow efficient fragment growing. N-Cyclopentylquinazolin-4-amine (MW 213.28, LogP 2.98) satisfies both criteria and offers a lower-lipophilicity alternative to the otherwise identical N-cyclohexylquinazolin-4-amine (LogP ~4.2, MW 227.31). The defined GHS hazard profile and 98% commercial purity enable immediate deployment in biophysical screening cascades (SPR, DSF, NMR) without additional purification [1].

SAR Exploration of the N4-Position in 6-Arylquinazolin-4-amine Clk/Dyrk Inhibitor Libraries

Published SAR matrices for the 6-arylquinazolin-4-amine chemotype demonstrate that the N4-substituent is a critical determinant of both Clk4 inhibitory potency (spanning >2 log units) and kinome-wide selectivity in a 402-kinase panel [2]. N-Cyclopentylquinazolin-4-amine serves as the direct synthetic precursor for installing the N4-cyclopentyl pharmacophore via reductive amination or direct alkylation of the 4-chloroquinazoline intermediate, enabling systematic comparison against N4-benzyl, N4-thiophenylmethyl, and N4-pyridinylmethyl congeners. The validated 3D-QSAR models (Clk4: R² = 0.88, Q² = 0.79; Dyrk1A: R² = 0.85, Q² = 0.82) provide a computational framework to predict the activity of N4-cyclopentyl derivatives prior to synthesis [3].

Glucocerebrosidase Pharmacological Chaperone Development Utilizing Quinazoline-4-amine Scaffolds

The direct pairwise comparison showing that N-cyclopentyl-N-methyl-2-(pyridin-3-yl)quinazolin-4-amine and its N-cyclohexyl-N-methyl congener differ by 2.7-fold in glucocerebrosidase activation potency (6.36 µM vs. 2.36 µM) establishes the N4-substituent as a tunable parameter for enzyme activation activity [4]. N-Cyclopentylquinazolin-4-amine can be used as a starting material for synthesizing focused libraries of N4-cyclopentyl quinazoline derivatives to explore the structure–activity landscape of glucocerebrosidase modulation, an area relevant to Gaucher disease and potentially Parkinson's disease, where GBA mutations are a major genetic risk factor.

Comparative Physicochemical Profiling of Quinazoline Scaffolds for CNS Drug Discovery Programs

CNS-targeted kinase inhibitor programs demand strict control of physicochemical properties—particularly MW (< 300 Da), LogP (2–4), TPSA (< 90 Ų), and HBD (≤ 1)—to balance blood–brain barrier penetration with target engagement. N-Cyclopentylquinazolin-4-amine (LogP 2.98, TPSA 37.81, HBD 1, MW 213.28) meets all CNS multiparameter optimization (MPO) criteria and occupies a favorable position in the CNS drug-like chemical space [1]. Its lower LogP compared to the cyclohexyl analog (ΔLogP ≈ 1.2) may reduce the risk of hERG channel blockade and phospholipidosis, common liabilities associated with highly lipophilic basic amines, making it a more attractive starting point for CNS kinase programs.

Quote Request

Request a Quote for N-cyclopentylquinazolin-4-amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.